

A Comprehensive Technical Guide to Fmoc-NH-PEG12-CH2COOH

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Compound of Interest

Compound Name: *Fmoc-NH-PEG12-CH2COOH*

Cat. No.: *B2359965*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, experimental protocols, and core applications of **Fmoc-NH-PEG12-CH2COOH**, a versatile heterobifunctional linker. Its unique structure, comprising a fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it a valuable tool in bioconjugation, drug delivery, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]}

Core Physicochemical Properties

Fmoc-NH-PEG12-CH2COOH is a well-defined molecule whose properties are crucial for its application in complex biological systems. The hydrophilic PEG spacer significantly enhances the aqueous solubility of molecules to which it is conjugated, a critical factor for improving the pharmacokinetic profiles of therapeutic agents.^{[2][5][6][7]} While the PEG chain promotes water solubility of the final conjugate, the free linker itself, bearing the hydrophobic Fmoc group, is very soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol, but practically insoluble in water.^[8]

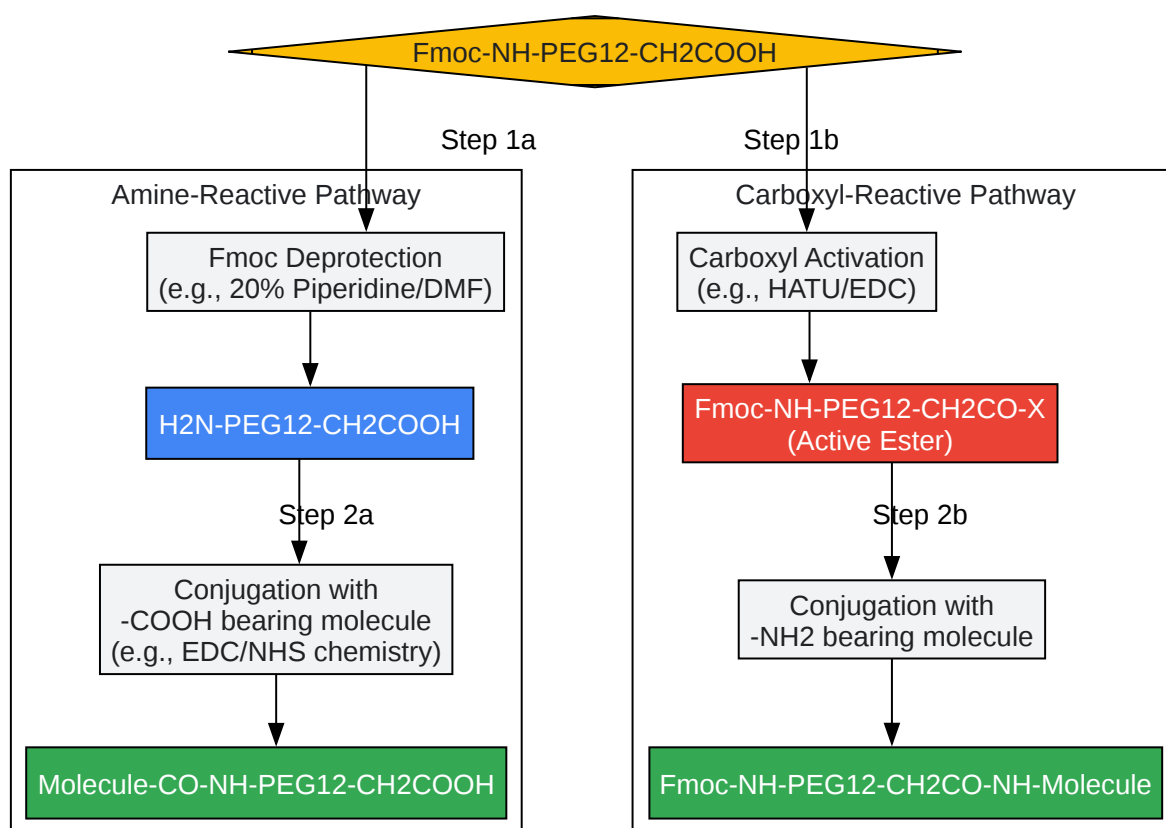
All quantitative data regarding the molecule's properties are summarized in the table below for clarity and ease of comparison.

Property	Value	References
IUPAC Name	1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azadotetracontan-42-oic acid	[5]
Synonyms	Fmoc-PEG12-acid, Fmoc-N-amido-PEG12-acid, Fmoc-PEG12-acetic acid	[9][10]
CAS Numbers	2291257-76-4, 675606-79-8	[5][6][7][9]
Molecular Formula	C41H63NO16	[5][6][7]
Molecular Weight	825.95 g/mol	[5][11]
Exact Mass	825.4147	[5]
Appearance	White to off-white powder or viscous liquid	[8][9][12]
Purity	Typically ≥95% (confirm with Certificate of Analysis)	[5][6][7]
Solubility	Very soluble in DMF; Soluble in methanol; Practically insoluble in water	[8]
Storage Conditions	Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C	[5][6]

Key Applications and Experimental Workflows

The bifunctional nature of **Fmoc-NH-PEG12-CH₂COOH** allows for sequential and site-specific conjugation. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions.[13] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[5][6][7][11]

The molecule's dual reactivity is the cornerstone of its utility. Researchers can choose which end to react first, enabling precise control over the synthesis of complex biomolecules. The workflow below illustrates the two independent reaction pathways.

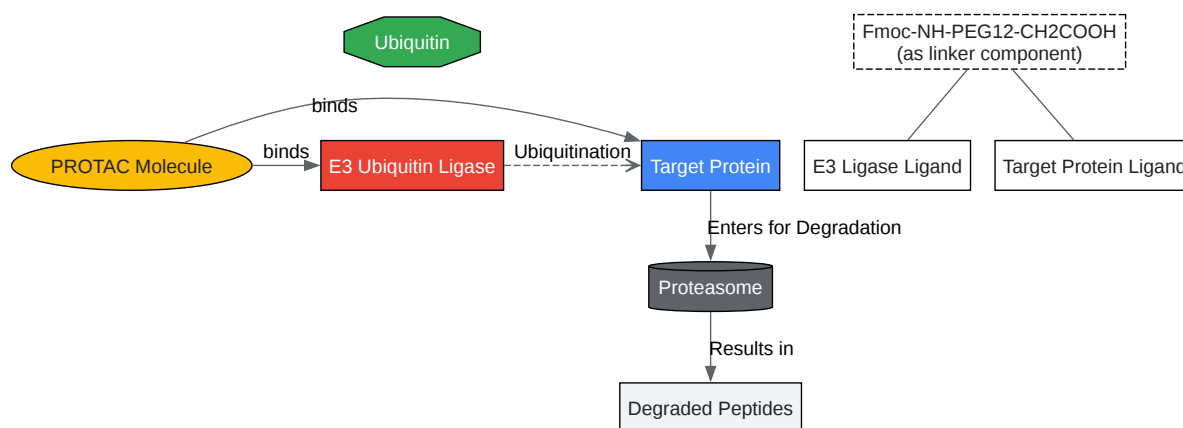


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Caption: Dual reactivity of **Fmoc-NH-PEG12-CH2COOH**.

This linker is frequently used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][3] The linker connects a ligand that binds

to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity and triggering the cell's natural protein disposal machinery.



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Caption: Simplified PROTAC mechanism of action.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the characterization and use of **Fmoc-NH-PEG12-CH₂COOH**.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of PEGylated compounds.^{[14][15]} A reversed-phase (RP-HPLC) method is typically suitable for this linker.

Objective: To determine the purity of an **Fmoc-NH-PEG12-CH₂COOH** sample.

Materials:

- **Fmoc-NH-PEG12-CH₂COOH** sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector

Methodology:

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of 50:50 ACN/water to create a 1 mg/mL stock solution.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in ACN.
- HPLC Conditions:
 - Column: C18, 5 µm, 4.6 x 150 mm (or similar).
 - Flow Rate: 1.0 mL/min.[\[16\]](#)
 - Detection: UV at 220 nm.[\[16\]](#)
 - Injection Volume: 10 µL.
 - Column Temperature: 45°C.[\[16\]](#)
 - Gradient:
 - 0-25 min: 20% to 65% B.[\[16\]](#)
 - 25-30 min: 65% to 90% B (column wash).

- 30-35 min: 90% to 20% B (re-equilibration).
- Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

The removal of the Fmoc protecting group is a critical first step in many synthesis workflows to expose the primary amine.^[13] This is reliably achieved using a mild base, most commonly piperidine.^{[17][18]}

Objective: To remove the Fmoc group from **Fmoc-NH-PEG12-CH₂COOH**.

Materials:

- **Fmoc-NH-PEG12-CH₂COOH** (e.g., attached to a solid support resin).
- N,N-Dimethylformamide (DMF).
- Piperidine.

Methodology:

- Prepare Deprotection Solution: Create a 20% (v/v) solution of piperidine in DMF.^{[17][19]}
- Resin Swelling (if applicable): If the linker is attached to a solid-phase resin, swell the resin in DMF for at least 30 minutes.
- Deprotection Reaction:
 - Drain the DMF from the resin.
 - Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin).^[17]
 - Agitate the mixture at room temperature for 5-10 minutes.^{[19][20]}
 - Drain the solution.
 - Repeat the addition of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal.

- Washing: Thoroughly wash the resulting product (e.g., the resin) with several portions of DMF to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.^[17] The completion of the reaction can be monitored by UV spectroscopy of the washings, looking for the characteristic absorbance of the dibenzofulvene-piperidine adduct.

To conjugate the linker to an amine-containing molecule, the terminal carboxylic acid must first be activated. This is commonly achieved using carbodiimide activators like EDC, often in combination with an additive like NHS or HATU to improve efficiency and reduce side reactions.^{[5][6]}

Objective: To couple the carboxylic acid end of the linker to a primary amine.

Materials:

- **Fmoc-NH-PEG12-CH₂COOH** (or its deprotected amine version if coupling a second molecule).
- Amine-containing molecule (e.g., peptide, protein, drug).
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- N-hydroxysuccinimide (NHS) or HATU.
- Anhydrous DMF or a suitable buffer (e.g., MES or PBS, pH 6.0-7.5).
- Diisopropylethylamine (DIPEA) if using HATU.

Methodology:

- Dissolution: Dissolve **Fmoc-NH-PEG12-CH₂COOH** in anhydrous DMF.
- Activation:
 - Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
 - Alternatively, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.
 - Stir the mixture at room temperature for 15-30 minutes to form the active ester.

- Coupling:
 - Add a solution of the amine-containing molecule (1.0 equivalent) to the activated linker solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
- Purification: The final conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques, such as RP-HPLC or size-exclusion chromatography.

This guide provides a foundational understanding of **Fmoc-NH-PEG12-CH₂COOH**, equipping researchers with the necessary data and protocols to effectively utilize this versatile linker in their work. For all applications, it is recommended to refer to the specific Certificate of Analysis provided by the supplier for the most accurate lot-specific data.

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